Ethyl 5-(1-amino-2,2,2-trifluoroethyl)furan-2-carboxylate
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Overview
Description
5-(®-1-Amino-2,2,2-trifluoro-ethyl)-furan-2-carboxylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(®-1-amino-2,2,2-trifluoro-ethyl)-furan-2-carboxylic acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
On an industrial scale, the production of this ester might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction with lithium aluminum hydride can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild conditions.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(®-1-Amino-2,2,2-trifluoro-ethyl)-furan-2-carboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity . The furan ring can participate in π-π interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl propionate: Used in the food industry for its fruity aroma.
Uniqueness
5-(®-1-Amino-2,2,2-trifluoro-ethyl)-furan-2-carboxylic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to simpler esters .
Properties
Molecular Formula |
C9H10F3NO3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
ethyl 5-(1-amino-2,2,2-trifluoroethyl)furan-2-carboxylate |
InChI |
InChI=1S/C9H10F3NO3/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4,7H,2,13H2,1H3 |
InChI Key |
GHTHTECXLLWAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(C(F)(F)F)N |
Origin of Product |
United States |
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